N-methyl-2-(2-quinoxalinylsulfanyl)acetamide
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Overview
Description
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide is a heterocyclic compound that features a quinoxaline ring system Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide typically involves the reaction of quinoxaline derivatives with appropriate sulfur-containing reagents. One common method includes the reaction of 2-chloroquinoxaline with N-methylthioacetamide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(2-quinoxalinylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but without the sulfur and acetamide groups.
2-chloroquinoxaline: A precursor in the synthesis of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide.
N-methylthioacetamide: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both the quinoxaline ring and the sulfur-containing acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-2-quinoxalin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-12-10(15)7-16-11-6-13-8-4-2-3-5-9(8)14-11/h2-6H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWUQOTVBRXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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